molecular formula C20H28N4O2 B4252633 5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one

5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one

Cat. No.: B4252633
M. Wt: 356.5 g/mol
InChI Key: DMNOEXOBLGYHSO-UHFFFAOYSA-N
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Description

5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidinyl group, a benzyloxypropyl group, and a pyridazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one typically involves multiple steps, including the formation of the piperidinyl and benzyloxypropyl groups, followed by their attachment to the pyridazinone core. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, including different temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one include other pyridazinone derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c21-14-17-7-10-23(11-8-17)19-13-20(25)24(22-15-19)9-4-12-26-16-18-5-2-1-3-6-18/h1-3,5-6,13,15,17H,4,7-12,14,16,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNOEXOBLGYHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC(=O)N(N=C2)CCCOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one
Reactant of Route 2
5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one
Reactant of Route 3
Reactant of Route 3
5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one
Reactant of Route 4
5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one
Reactant of Route 5
5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one
Reactant of Route 6
5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one

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